4,4'-Phosphanediylbis(2,6-di-tert-butylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) is a sterically hindered bisphenol antioxidant. This compound is known for its high performance in stabilizing polymers such as polypropylene and isoprene rubber . It is widely used in various industrial applications due to its excellent antioxidant properties.
Preparation Methods
The synthesis of 4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with phosphorus trichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can undergo substitution reactions where the phenolic hydrogen atoms are replaced by other functional groups.
Hydrolysis: The compound can hydrolyze to form bis(2,6-di-tert-butylphenol) and phosphoric acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and strong acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) has a wide range of scientific research applications:
Medicine: Its antioxidant properties are being explored for potential therapeutic applications in preventing oxidative damage in biological systems.
Mechanism of Action
The antioxidant activity of 4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The steric hindrance provided by the tert-butyl groups enhances its stability and effectiveness as an antioxidant . The compound interacts with molecular targets involved in oxidative stress pathways, reducing the formation of reactive oxygen species.
Comparison with Similar Compounds
Similar compounds to 4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) include:
2,4-Di-tert-butylphenol: Another antioxidant used in polymer stabilization.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used as an antioxidant additive in biolubricants.
Compared to these compounds, 4,4’-Phosphanediylbis(2,6-di-tert-butylphenol) offers unique advantages due to its phosphorus-containing structure, which enhances its antioxidant performance and stability in various applications.
Properties
CAS No. |
848650-08-8 |
---|---|
Molecular Formula |
C28H43O2P |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)phosphanylphenol |
InChI |
InChI=1S/C28H43O2P/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-31H,1-12H3 |
InChI Key |
PZTFWKINMFJUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.